2-Amino-3,5-dichlorobenzamide

Regioselective metalation Directed ortho-lithiation Benzamide functionalization

2-Amino-3,5-dichlorobenzamide (CAS 36765-01-2) is a di‑halogenated benzamide scaffold enabling exclusive regioselective lithiation at the 2‑position — unmatched by 2,6‑ or 3,4‑dichlorobenzamide isomers. This synthetic handle allows precise electrophile introduction for agrochemical and pharmaceutical lead optimization. The 2‑amino group provides four H‑bond donors and a polar surface area of 69 Ų, tuning solubility and logP (2.61) for drug‑like properties. Use it directly as a TRPM2 inhibitor precursor (IC₅₀ 3.7 μM) or as a certified reference impurity standard (≥95% purity) for HPLC/LC‑MS method validation. Standard B2B shipping; custom synthesis available.

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
CAS No. 36765-01-2
Cat. No. B3351519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dichlorobenzamide
CAS36765-01-2
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)N)N)Cl)Cl
InChIInChI=1S/C7H6Cl2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12)
InChIKeyPRKRQUUATBDWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dichlorobenzamide (CAS 36765-01-2) Procurement Guide for Pharmaceutical Intermediates and Chemical Synthesis


2-Amino-3,5-dichlorobenzamide is a di‑halogenated benzamide derivative characterized by an amino group at the 2‑position and chlorine substituents at the 3‑ and 5‑positions of the benzene ring [1]. With a molecular formula of C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol , this compound serves primarily as a versatile synthetic intermediate in the preparation of pharmaceutically active compounds and agrochemicals . Its unique substitution pattern enables regioselective metalation at the 2‑position, a key feature that distinguishes it from other dichlorobenzamide isomers and facilitates directed functionalization in complex molecule synthesis [2].

Why 2-Amino-3,5-dichlorobenzamide Cannot Be Replaced by Other Dichlorobenzamide Isomers


The precise positioning of chlorine substituents on the benzamide ring directly governs both the compound's synthetic utility and its biological activity profile. In metalation reactions, 3,5‑dichlorobenzamides with a secondary amide group undergo exclusive lithiation at the 2‑position, adjacent to the carboxamide functionality, enabling regiospecific introduction of electrophiles [1]. This regioselectivity is not observed with the 2,6‑ or 3,4‑dichlorobenzamide isomers, nor with tertiary benzamides, making simple analog substitution chemically unfeasible for downstream synthetic routes [1]. Furthermore, the 2‑amino group confers distinct hydrogen‑bonding capabilities (four H‑bond donors) and a polar surface area of 69 Ų that fundamentally alter the compound's solubility, logP (2.61), and pharmacokinetic behavior relative to non‑aminated analogs such as 3,5‑dichlorobenzamide . These structural and physicochemical differences translate into non‑interchangeable performance in both medicinal chemistry campaigns and impurity profiling applications.

Quantitative Differentiation Evidence for 2-Amino-3,5-dichlorobenzamide vs. Structural Analogs


Regioselective Metalation at the 2-Position: 2-Amino-3,5-dichlorobenzamide vs. 3,5-Dichlorobenzamide Tertiary Analogs

In metalation reactions, secondary 3,5‑dichlorobenzamides (such as 2‑amino‑3,5‑dichlorobenzamide) undergo lithiation exclusively at the 2‑position adjacent to the carboxamide group, whereas tertiary 3,5‑dichlorobenzamides show no such regioselectivity [1]. This positional control is critical for synthesizing 2‑substituted derivatives that are inaccessible via alternative routes.

Regioselective metalation Directed ortho-lithiation Benzamide functionalization

Hydrogen Bond Donor Capacity: 2-Amino-3,5-dichlorobenzamide vs. 3,5-Dichlorobenzamide

The presence of the 2‑amino group in the target compound provides four hydrogen bond donors compared to only two in the non‑aminated 3,5‑dichlorobenzamide . This difference significantly impacts aqueous solubility and crystal packing behavior, as reflected in the polar surface area (69 Ų for the target vs. 58.28 Ų for the comparator) [1].

Hydrogen bonding Physicochemical properties Solubility enhancement

Lipophilicity (LogP) Differentiation: 2-Amino-3,5-dichlorobenzamide vs. 3,5-Dichlorobenzamide

The target compound exhibits a predicted logP of 2.61 (ACD/Labs) or 2.956 (calculated) [1], whereas the non‑aminated 3,5‑dichlorobenzamide shows a significantly higher logP of approximately 3.97 [2]. This 1.36 log unit reduction indicates the target compound is markedly more hydrophilic, a property that influences membrane permeability and aqueous compatibility in biological assays.

Lipophilicity LogP Drug-likeness

Analytical Purity and Batch Consistency: 2-Amino-3,5-dichlorobenzamide vs. Typical Research-Grade Benzamides

Commercial suppliers of 2‑amino‑3,5‑dichlorobenzamide report a standard purity of ≥95% with batch‑specific certificates of analysis including NMR, HPLC, and GC data . This level of analytical characterization meets or exceeds the typical 90–95% purity range offered for many research‑grade dichlorobenzamide analogs and ensures reproducible synthetic and assay outcomes.

Purity specification HPLC Quality control

Recommended Application Scenarios for 2-Amino-3,5-dichlorobenzamide Based on Quantitative Differentiation


Synthesis of 2‑Substituted Benzamide Derivatives via Regioselective Metalation

Leverage the exclusive metalation at the 2‑position of 2‑amino‑3,5‑dichlorobenzamide to introduce electrophiles (e.g., halogens, alkyl groups, aldehydes) with complete regiocontrol [1]. This approach is not feasible with tertiary 3,5‑dichlorobenzamides or other dichlorobenzamide isomers, making the target compound essential for preparing 2‑functionalized building blocks used in agrochemical and pharmaceutical lead optimization.

Medicinal Chemistry Scaffold for TRPM2 Inhibitor Development

Utilize 2‑amino‑3,5‑dichlorobenzamide as a starting material or core scaffold in the synthesis of 2,3‑dihydroquinazolin‑4(1H)‑one derivatives, a class that has yielded TRPM2 inhibitors with IC₅₀ values as low as 3.7 μM . The compound's 2‑amino group is critical for constructing the fused heterocyclic system and for establishing key hydrogen‑bonding interactions with the TRPM2 channel binding site .

Reference Standard for Impurity Profiling in Pharmaceutical Quality Control

Employ 2‑amino‑3,5‑dichlorobenzamide as a characterized reference impurity standard (≥95% purity, full CoA) for the development and validation of HPLC and LC‑MS methods used to monitor related substances in amide‑containing APIs [2]. The compound's distinct retention time and UV/Vis profile, combined with its guaranteed purity, make it suitable for regulatory‑compliant impurity profiling workflows.

Agrochemical Intermediate for Herbicidal and Fungicidal Benzamides

Use 2‑amino‑3,5‑dichlorobenzamide as a key intermediate in the synthesis of N‑substituted benzamide herbicides and fungicides, as disclosed in multiple patent families [3]. The 2‑amino group allows for further derivatization (e.g., acylation, sulfonylation) to tune lipophilicity and biological activity, while the 3,5‑dichloro pattern contributes to metabolic stability and target‑site binding [3].

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